molecular formula C7H8ClN3 B13593604 2-(3-Chloropyridin-4-yl)acetimidamide

2-(3-Chloropyridin-4-yl)acetimidamide

Cat. No.: B13593604
M. Wt: 169.61 g/mol
InChI Key: AZIPPGKXFSLPJA-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)acetimidamide is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol . It is a derivative of pyridine, specifically chloropyridine, and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-4-yl)acetimidamide typically involves the reaction of 3-chloropyridine with acetimidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(3-Chloropyridin-4-yl)acetimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Chloropyridin-4-yl)acetimidamide include other chloropyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)ethanimidamide

InChI

InChI=1S/C7H8ClN3/c8-6-4-11-2-1-5(6)3-7(9)10/h1-2,4H,3H2,(H3,9,10)

InChI Key

AZIPPGKXFSLPJA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CC(=N)N)Cl

Origin of Product

United States

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